molecular formula C7HCl5F2O B1402190 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene CAS No. 1417566-71-2

2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene

Cat. No.: B1402190
CAS No.: 1417566-71-2
M. Wt: 316.3 g/mol
InChI Key: DWUPSNPMAVSBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene involves several steps, including halogenation and fluorination reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less chlorinated or fluorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to fungal cell death. This mode of action is similar to other strobilurin fungicides.

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl5F2O/c8-4-2(13)1-3(14)5(9)6(4)15-7(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPSNPMAVSBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 2
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Reactant of Route 3
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 4
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Reactant of Route 5
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Reactant of Route 6
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene

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